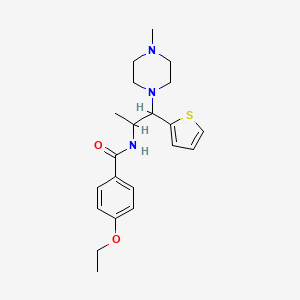

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-4-26-18-9-7-17(8-10-18)21(25)22-16(2)20(19-6-5-15-27-19)24-13-11-23(3)12-14-24/h5-10,15-16,20H,4,11-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONPBWVNCQGRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 366.50 g/mol. Its structure includes an ethoxy group, a piperazine ring, and a thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2S |

| Molecular Weight | 366.50 g/mol |

| CAS Number | 955237-04-4 |

| Key Functional Groups | Ethoxy, Piperazine, Thiophene |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through the serotonin (5-HT) and dopamine pathways.

Antitumor Activity

Research indicates that derivatives of benzamide compounds often exhibit significant antitumor properties. For instance, similar compounds have shown IC50 values in the micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Reference Compound (Doxorubicin) | MCF-7 | 0.79 |

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression.

Neuropharmacological Effects

The piperazine moiety in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit selective serotonin reuptake inhibition and antagonistic activity at various serotonin receptors, which could provide insights into their use in treating anxiety and depression.

Case Studies

- Anticancer Efficacy : A study on related benzamide derivatives found that modifications in the alkyl chain significantly influenced their cytotoxicity against breast cancer cells. The presence of the thiophene ring was linked to enhanced activity due to improved binding affinity to target proteins.

- Neuroprotective Effects : Another study demonstrated that compounds with similar piperazine structures showed neuroprotective effects in models of neurodegeneration, potentially through modulation of oxidative stress pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Piperazine Substitution : Variations in the piperazine substituent can lead to significant changes in receptor binding affinity.

- Thiophene Influence : The thiophene ring enhances lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Ring

4-Ethoxy vs. 4-Methyl

- 4-Methyl analog (CAS 887205-33-6): Replacing the ethoxy group with a methyl reduces steric bulk and electron-donating capacity. This may decrease metabolic stability, as methyl groups are less resistant to oxidative degradation compared to ethers .

Halogenated Derivatives

Modifications to the Piperazine Moiety

4-Methyl vs. 4-Ethyl Piperazine

- 4-Ethylpiperazine analog (CAS 887205-59-6): The ethyl group increases molecular weight to 401.6 g/mol (same as target compound due to formula C₂₂H₃₁N₃O₂S) but introduces greater lipophilicity, which could prolong half-life in vivo .

Piperazine vs. Morpholine

- Morpholino analog (CAS 887205-30-3): Replacing piperazine with morpholine reduces basicity (pKa ~6.5 vs. ~9.5 for piperazine), which may limit protonation-dependent cellular uptake in acidic environments .

Thiophene Ring Modifications

- Thiophene vs.

Structural and Pharmacokinetic Comparison Table

| Compound (CAS) | Benzamide Substituent | Piperazine Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target (887205-41-6) | 4-Ethoxy | 4-Methyl | 401.6 | Moderate lipophilicity, metabolic stability |

| 4-Ethylpiperazine (887205-59-6) | 4-Ethoxy | 4-Ethyl | 401.6 | Higher lipophilicity, prolonged half-life |

| 2-Chloro-4-Fluorophenyl (906243-61-6) | 2-Chloro | 4-(4-Fluorophenyl) | 458.0 | Enhanced receptor selectivity |

| Morpholino Analog (887205-30-3) | 4-Chloro | Morpholine | ~420 (estimated) | Reduced basicity, lower cellular uptake |

| 4-Methyl (887205-33-6) | 4-Methyl | 4-Methyl | ~383 (estimated) | Lower steric hindrance, reduced stability |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for benzamide derivatives, involving amide coupling between 4-ethoxybenzoic acid and the piperazine-thiophene amine intermediate .

- Solubility Considerations : The 4-methylpiperazine group in the target compound enhances water solubility at physiological pH compared to morpholine or ethylpiperazine analogs, favoring oral bioavailability .

Q & A

Basic: What are the key synthetic steps for preparing 4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

Intermediate Preparation : Formation of the 4-methylpiperazine-thiophene-propan-2-amine core via nucleophilic substitution or reductive amination (e.g., using 4-methylpiperazine and thiophene derivatives) .

Coupling Reaction : The benzamide group is introduced via coupling reagents like HBTU or BOP in anhydrous THF under basic conditions (e.g., EtN) to activate the carboxylic acid .

Ethoxy Group Introduction : The 4-ethoxy substituent is added either before coupling (via alkylation of benzamide precursors) or post-coupling using ethylating agents .

Key Optimization : Solvent choice (e.g., THF for solubility), reaction time (12–24 hours), and purification via silica gel chromatography are critical for yield (>40%) and purity .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) confirm regiochemistry and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 488.6 [M+H]) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm confirm amide C=O bonds .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., ±0.3% deviation) .

Advanced: How can reaction conditions be optimized for introducing the 4-ethoxybenzamide group?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility, while dichloromethane minimizes side reactions .

- Catalyst Selection : HBTU or EDCI/HOBt systems improve coupling efficiency compared to DCC .

- Temperature Control : Reactions at 0–5°C reduce racemization in chiral intermediates .

- Base Optimization : EtN (2–3 equivalents) ensures deprotonation without over-alkylation .

Example : Coupling 4-ethoxybenzoic acid with the amine intermediate in THF/HBTU/EtN at 25°C for 12 hours yields 65% product after column chromatography .

Advanced: How to resolve conflicting data in spectroscopic characterization?

Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to confirm functional groups (e.g., amide vs. ester) .

- Dynamic NMR : Resolve diastereomer signals by varying temperature (e.g., 25°C to −40°C) .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., axial chirality in the piperazine-thiophene moiety) .

- Isotopic Labeling : Use N or C labels to trace unexpected peaks in complex mixtures .

Advanced: What in vitro assays evaluate the compound’s biological activity?

Answer:

- Enzyme Inhibition : Test IC values against kinases or proteases (e.g., COX-2 inhibition via fluorometric assays) .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (K) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC <10 µM in HeLa cells) .

- Permeability : Caco-2 cell monolayers assess intestinal absorption potential (P >1 ×10 cm/s) .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Synthesize analogs with:

- Varied substituents on the benzamide (e.g., 4-methoxy vs. 4-ethoxy) .

- Piperazine replacements (e.g., morpholine, homopiperazine) .

- Biological Testing : Compare IC values across analogs to identify critical pharmacophores .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like 5-HT receptors .

Example : Replacing 4-ethoxy with 4-propoxy reduces COX-2 inhibition by 50%, indicating steric constraints .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model binding to enzymes (e.g., HDACs) or GPCRs .

- MD Simulations : GROMACS simulations (50 ns) assess complex stability (RMSD <2 Å) .

- QSAR Models : Train Random Forest models on IC data to predict activity of novel analogs .

Key Finding : The thiophene ring and piperazine nitrogen form hydrogen bonds with Asp155 in COX-2 .

Advanced: How to analyze enantiomeric purity in chiral intermediates?

Answer:

- Chiral HPLC : Use Chiralpak AD-H columns (hexane:IPA 90:10) to separate enantiomers (R = 8.2 vs. 9.5 min) .

- Polarimetry : Measure specific rotation ([α] +60.6° for the active enantiomer) .

- NMR Chiral Shift Reagents : Eu(hfc) induces splitting of diastereotopic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.